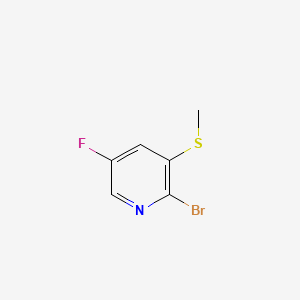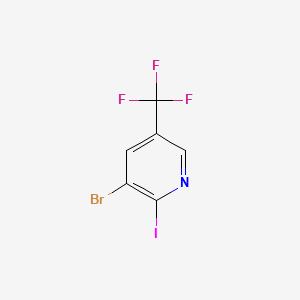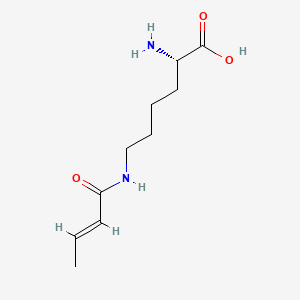
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol is a chemical compound that features a piperidine ring attached to a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and benzodioxole structures suggests that it may exhibit unique biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol typically involves the formation of the piperidine ring followed by its attachment to the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,2-dihydroxybenzene with piperidine in the presence of a dehydrating agent can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.
科学的研究の応用
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The benzodioxole moiety may contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-containing compound with potential anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with various pharmacological activities, including anti-inflammatory and anticancer effects.
Uniqueness
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol is unique due to the combination of the piperidine and benzodioxole moieties, which may confer distinct biological activities not observed in other similar compounds
特性
CAS番号 |
1296674-30-0 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.256 |
IUPAC名 |
6-piperidin-2-yl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C12H15NO3/c14-10-6-12-11(15-7-16-12)5-8(10)9-3-1-2-4-13-9/h5-6,9,13-14H,1-4,7H2 |
InChIキー |
LKTRHAINJNOEKB-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C2=CC3=C(C=C2O)OCO3 |
同義語 |
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)











![2'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578638.png)

